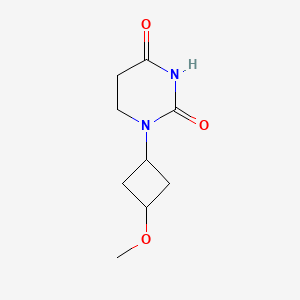![molecular formula C11H14N2O4 B6633304 6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid](/img/structure/B6633304.png)
6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid is a pyridine-based compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is known for its unique chemical structure, which makes it an ideal candidate for use in drug discovery and development.
Mechanism of Action
The mechanism of action of 6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid involves the inhibition of specific enzymes that are essential for the growth and survival of cancer cells. This compound has been shown to target the enzyme thymidylate synthase, which is responsible for the production of DNA. By inhibiting this enzyme, 6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid can prevent the replication of cancer cells and ultimately lead to their death.
Biochemical and Physiological Effects:
In addition to its anticancer properties, 6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid has also been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can inhibit the growth of various bacteria and fungi, making it a potential candidate for use in the development of new antibiotics. Additionally, this compound has been shown to have anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
The use of 6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid in lab experiments has several advantages and limitations. One of the main advantages of this compound is its potent anticancer properties, which make it an ideal candidate for use in cancer research. However, the synthesis of this compound is complex and requires specialized skills and equipment, which can limit its use in some labs.
Future Directions
There are several future directions for the use of 6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid in scientific research. One potential area of research is the development of new anticancer drugs based on the chemical structure of this compound. Additionally, this compound could be further studied for its potential use in the development of new antibiotics and anti-inflammatory drugs. Finally, future research could focus on improving the synthesis process for this compound, making it more accessible for use in labs around the world.
Synthesis Methods
The synthesis of 6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid involves a multi-step process that requires specialized skills and equipment. The first step involves the preparation of the oxolane ring, which is achieved through the reaction of an aldehyde with an alcohol in the presence of an acid catalyst. The resulting product is then reacted with a pyridine derivative to form the final compound.
Scientific Research Applications
The unique chemical structure of 6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid makes it an ideal candidate for use in various scientific research applications. This compound has been extensively studied for its potential use in drug discovery and development, particularly in the area of cancer research. Studies have shown that this compound has potent anticancer properties and can selectively target cancer cells while leaving healthy cells unharmed.
properties
IUPAC Name |
6-[(3-hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c14-10(15)8-2-1-3-9(13-8)12-6-11(16)4-5-17-7-11/h1-3,16H,4-7H2,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVIWLHBLFWFQMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNC2=CC=CC(=N2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Hydroxyoxolan-3-yl)methylamino]pyridine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-N-[(1-ethylcyclopentyl)methyl]pyrimidine-5-sulfonamide](/img/structure/B6633231.png)
![3-N-[2-(1,3-thiazol-2-yl)propyl]-2,3-dihydro-1H-indene-1,3-diamine](/img/structure/B6633235.png)
![1-[2-(1,3-Thiazol-2-yl)propylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6633243.png)
![2-amino-N-[(1-ethylcyclopentyl)methyl]pyridine-4-sulfonamide](/img/structure/B6633246.png)
![2-methyl-N-[2-(4-methylpyrazol-1-yl)ethyl]piperidine-3-carboxamide](/img/structure/B6633252.png)
![2,2-Dimethyl-3-[2-(4-methylpyrazol-1-yl)ethylamino]-3-oxopropanoic acid](/img/structure/B6633255.png)
![2-(3-aminophenyl)-N-[2-(oxan-2-yl)ethyl]acetamide](/img/structure/B6633268.png)
![N-[2-(oxan-2-yl)ethyl]-1,1-dioxothian-4-amine](/img/structure/B6633274.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]isoquinolin-1-amine](/img/structure/B6633283.png)
![2-(3-aminophenyl)-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B6633291.png)
![2-Methyl-3-[[(3-methyloxetan-3-yl)methylamino]methyl]oxolan-3-ol](/img/structure/B6633294.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide](/img/structure/B6633305.png)
![2-chloro-N-[2-(1-methylpyrazol-3-yl)ethyl]acetamide](/img/structure/B6633311.png)